6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Medicinal Chemistry Chemical Biology Hit-to-Lead

This fluorinated pyrimidine-4-carboxamide is a privileged scaffold for kinase-focused SAR. The 6-benzyloxy group combined with the 4-fluoro-3-(trifluoromethyl)phenyl amide creates a distinct lipophilic (cLogP ~4.8) and hydrogen-bonding profile versus 6-cyclopropyl or 6-hydroxy congeners. Use it as a late-stage diversification intermediate or scaffold-hopping template to access hydrophobic back-pocket interactions. Before purchase, confirm target compound identity, purity (≥95%), and request vendor analytical data. Ideal for microsomal stability assays and affinity-probe generation after benzyl deprotection.

Molecular Formula C19H13F4N3O2
Molecular Weight 391.326
CAS No. 2034256-70-5
Cat. No. B2896358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide
CAS2034256-70-5
Molecular FormulaC19H13F4N3O2
Molecular Weight391.326
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
InChIInChI=1S/C19H13F4N3O2/c20-15-7-6-13(8-14(15)19(21,22)23)26-18(27)16-9-17(25-11-24-16)28-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,26,27)
InChIKeyXFNDYJXUXXKLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide (CAS 2034256-70-5): Key Sourcing & Differentiation Data for Research Buyers


6-(Benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide (CAS 2034256-70-5) is a synthetic pyrimidine-4-carboxamide derivative characterized by a 6-benzyloxy substitution on the pyrimidine core and a 4-fluoro-3-(trifluoromethyl)phenyl moiety on the carboxamide nitrogen . This fluorinated building block is primarily offered by research chemical suppliers for medicinal chemistry and chemical biology applications . However, publicly available primary research, patent examples, or authoritative database entries that disclose quantitative biological or physicochemical data for this exact compound remain exceptionally scarce [1].

Why 6-(Benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide Cannot Be Generically Substituted: A Scientific Procurement Warning


Substitution with closely related pyrimidine-4-carboxamide analogs is not a trivial decision because minor structural changes on the pyrimidine core or the N-aryl substituent can drastically alter hydrogen-bonding networks, lipophilicity (cLogP), and metabolic stability . In the absence of head-to-head quantitative data for this specific compound, any procurement for structure-activity relationship (SAR) exploration or as a synthetic intermediate must assume that the unique combination of a 6-benzyloxy group and a 4-fluoro-3-(trifluoromethyl)phenyl amide results in a distinct pharmacological and reactivity profile relative to its 6-cyclopropyl, 6-hydroxy, or N-(4-trifluoromethyl)phenyl congeners . Researchers must verify target compound identity, purity (typically ≥95%), and trace analytical data from the selected vendor before use, as generic substitution without empirical validation may compromise experimental reproducibility .

6-(Benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide: Technical Evidence Summary for Informed Selection


Limitation Notice: Absence of Comparator-Based Bioactivity Data for Target Compound

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) through April 2026 did not yield any quantitative, comparator-based bioactivity data (e.g., IC50, Ki, EC50) for 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide (CAS 2034256-70-5) against any defined biological target. A potential hit in BindingDB (BDBM50041973, IC50: 10 nM for CYP3A4) was traced to a structurally distinct compound, CHEMBL3358937, and is therefore not applicable [1]. No patent was identified that exemplifies this compound with comparative activity data against close analogs [2]. Consequently, no direct head-to-head or cross-study comparable evidence can be provided. The single quantitative data point available is vendor-specified purity: 95%+, as reported by Chemenu , which is typical for screening-grade building blocks but cannot serve as a basis for functional differentiation.

Medicinal Chemistry Chemical Biology Hit-to-Lead

Structural Differentiation from 6-Cyclopropyl and 6-Hydroxy Analogs via Physicochemical Parameter Estimation

In the absence of experimental data, class-level inference from computational models suggests that the target compound's 6-benzyloxy substituent confers higher lipophilicity and larger topological polar surface area compared to the 6-cyclopropyl analog (CAS 2380170-52-3) . Predicted cLogP for the target compound is approximately 4.8, compared to ~3.9 for the 6-cyclopropyl congener (predicted via ALOGPS 2.1) [1]. The 6-hydroxy analog (CAS not found) would be significantly more polar and potentially a metabolic precursor. These differences, while purely computational and thus categorized as supporting evidence, highlight that procurement of the 6-benzyloxy derivative is specifically warranted when a sterically demanding, lipophilic group at the pyrimidine 6-position is required to probe a hydrophobic sub-pocket in a target protein [2].

Drug Design SAR Exploration Computational Chemistry

Application Scenarios for 6-(Benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide Based on Current Evidence


Fragment-Based or Scaffold-Oriented Kinase Inhibitor Design

The compound can serve as a late-stage diversification intermediate or a scaffold-hopping template for kinases where a lipophilic 6-substituent on a pyrimidine-4-carboxamide core is desired to interact with a hydrophobic back pocket. Procurement is appropriate when exploring SAR beyond commercially available 6-cyclopropyl or 6-aryl analogs, given the predicted increase in lipophilicity (cLogP ~4.8) [1].

Chemical Probe Synthesis for Target Deconvolution

The 4-fluoro-3-(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry known to enhance metabolic stability and target binding. This compound can be used directly as a precursor for generating affinity chromatography probes or biotinylated derivatives after selective deprotection or functionalization of the benzyloxy group [2].

Comparative Metabolic Stability Studies

Given the structural differences between the 6-benzyloxy, 6-hydroxy, and 6-cyclopropyl congeners, this compound is a suitable candidate for systematic in vitro microsomal stability assays to generate empirical data that validate or refute the computational predictions, thereby guiding future hit-to-lead optimization campaigns [3].

Quote Request

Request a Quote for 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.